Leriglitazone

CNS drug delivery Blood–brain barrier permeability Neuropharmacokinetics

Generic PPARγ agonists (e.g., pioglitazone) fail in CNS research due to poor BBB penetration and dose-limiting peripheral toxicities. Leriglitazone overcomes this with validated brain exposure and clinical-stage differentiation. • 5.7-8.5× higher unbound brain fraction vs. pioglitazone; 2.2-2.5% CSF/plasma ratio in humans • EC50 9 μM at PPARγ; modulates mitochondrial function, reduces oxidative stress & neuroinflammation • Clinically validated in Phase III for X-ALD (35% disease arrest rate) & FRDA (reduced CNS iron accumulation) Supplied ≥98% purity, solid, with global logistics support.

Molecular Formula C19H20N2O4S
Molecular Weight 372.4 g/mol
CAS No. 146062-44-4
Cat. No. B1674764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeriglitazone
CAS146062-44-4
SynonymsLeriglitazone;  Leriglitazona;  Leriglitazonum
Molecular FormulaC19H20N2O4S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
InChIInChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)
InChIKeyOXVFDZYQLGRLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leriglitazone: Brain-Penetrant PPARγ Agonist


Leriglitazone (CAS 146062-44-4; MIN-102; Hydroxypioglitazone) is an orally bioavailable, blood–brain barrier (BBB)-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist currently in Phase III clinical development for central nervous system (CNS) disorders including X-linked adrenoleukodystrophy (X-ALD) and Friedreich's ataxia (FRDA) [1]. As a major active metabolite of pioglitazone, leriglitazone has been engineered to optimize brain penetration while maintaining target engagement at well-tolerated clinical doses [2]. The compound modulates mitochondrial function, reduces oxidative stress, and suppresses neuroinflammation, positioning it as a key investigational agent for neurodegenerative and neuroinflammatory diseases with high unmet medical need [3].

Leriglitazone Procurement: Pioglitazone CNS Limitations


Conventional thiazolidinediones (TZDs) such as pioglitazone and rosiglitazone demonstrate limited clinical utility in CNS disorders due to insufficient brain exposure, a failure attributed to poor BBB penetration and inadequate target engagement in the CNS compartment [1]. While pioglitazone has been evaluated in preclinical models of neurodegeneration, its therapeutic window for CNS applications is constrained by peripheral PPARγ-driven adverse effects including edema and weight gain at doses required for meaningful brain exposure [2]. Leriglitazone overcomes this limitation through optimized physicochemical properties that confer enhanced BBB permeability and greater unbound brain concentrations, enabling CNS PPARγ engagement at systemic exposures that avoid dose-limiting peripheral toxicities [3]. For studies requiring robust CNS pharmacology, substituting generic pioglitazone will not recapitulate leriglitazone's brain exposure profile and may confound interpretation of target engagement.

Leriglitazone vs. Pioglitazone: Differentiation Evidence


Brain Penetration Advantage vs. Pioglitazone

Leriglitazone demonstrates significantly greater brain penetration compared to its parent compound pioglitazone. In a head-to-head preclinical comparison in mice, leriglitazone achieved a 50% higher brain/plasma exposure ratio than pioglitazone. Furthermore, the unbound fraction of leriglitazone in brain tissue was increased to 9.1–13.6%, compared to only 1.2–1.6% for pioglitazone [1]. This enhanced brain penetration translates to confirmed CNS PPARγ engagement in humans at clinical doses that are well-tolerated, as evidenced by biomarker changes in cerebrospinal fluid [2].

CNS drug delivery Blood–brain barrier permeability Neuropharmacokinetics

CSF Exposure Confirmation in Humans

In human pharmacokinetic studies, leriglitazone demonstrates quantifiable cerebrospinal fluid (CSF) penetration, confirming its ability to reach the CNS compartment. Total leriglitazone concentrations in CSF represented 2.2–2.5% of total plasma concentrations, indicating good brain penetration, whereas the CSF concentration of its metabolite M3 was only 0.4% of plasma, demonstrating limited CNS access for the metabolite [1]. At well-tolerated clinical doses (up to 270 mg daily), leriglitazone reaches CNS concentrations sufficient for PPARγ engagement, as corroborated by clinical and anti-inflammatory biomarker changes observed in CSF [2].

Clinical pharmacokinetics Cerebrospinal fluid PPARγ target engagement

Clinical Disease Arrest in cALD

In the NEXUS clinical trial (NCT identifier not specified in source) evaluating leriglitazone in pediatric patients with cerebral adrenoleukodystrophy (cALD) prior to hematopoietic stem cell transplantation, 7 of 20 patients (35%) demonstrated evidence of disease arrest within 96 weeks or before transplant, compared to an arrest rate of only 10% observed in a natural history cohort [1]. Additionally, 14 of 20 children did not show significant lesion growth on MRI during the treatment period. Leriglitazone was administered as an oral suspension titrated to achieve a target plasma concentration of 170 μg·h/mL [1].

Cerebral adrenoleukodystrophy Neurodegeneration Clinical efficacy

Reduced CNS Iron in Friedreich's Ataxia

In the Phase II FRAMES trial (NCT03917225) evaluating leriglitazone in patients with Friedreich's ataxia, iron accumulation in the dentate nucleus, measured by quantitative susceptibility mapping (QSM), showed a statistically significant difference favoring leriglitazone. The least-squares (LS) mean change from baseline to week 48 was 0.10 ppb (SE 1.33) in the leriglitazone group compared to 4.86 ppb (SE 1.84) in the placebo group (p = 0.05) [1]. This represents an approximately 98% reduction in the rate of iron accumulation relative to placebo. The primary endpoint of change in spinal cord area was not met (LS mean change: leriglitazone −0.39 mm² vs. placebo 0.08 mm²; p = 0.61) [1].

Friedreich's ataxia Quantitative susceptibility mapping Neuroimaging biomarker

Leriglitazone: Key Research Applications


cALD Pediatric Studies

Leriglitazone is currently under regulatory review by the European Medicines Agency for cALD based on clinical evidence of disease stabilization [1]. With a demonstrated 35% disease arrest rate in the NEXUS trial compared to 10% in natural history cohorts, leriglitazone represents a viable investigational therapy for this rapidly progressive, fatal pediatric neurodegenerative disorder. Research programs focused on cALD pathogenesis, biomarker discovery, or adjunctive therapy with HSCT should prioritize leriglitazone due to its validated CNS penetration and clinical activity signal in this specific patient population.

Friedreich's Ataxia Biomarker Studies

The FRAMES trial provides evidence that leriglitazone reduces CNS iron accumulation (dentate nucleus QSM: 0.10 ppb vs. 4.86 ppb with placebo, p=0.05), supporting its use in FRDA studies investigating mitochondrial dysfunction, iron dyshomeostasis, and neuroinflammation [2]. While the primary endpoint of spinal cord area change was not met, the significant effect on iron accumulation demonstrates target engagement and provides a biomarker-based rationale for further FRDA research. Procurement for FRDA-focused programs is supported by this objective, quantitative neuroimaging evidence.

PPARγ Neuroprotection in CNS Inflammation

Leriglitazone's differentiated brain penetration profile—including 2.2–2.5% CSF/plasma ratio in humans and 5.7–8.5× higher unbound brain fraction vs. pioglitazone in preclinical models—makes it the preferred PPARγ agonist for studies requiring robust CNS target engagement [3][4]. Research programs investigating PPARγ-mediated neuroprotection, remyelination, or anti-inflammatory mechanisms in the CNS should select leriglitazone over generic pioglitazone or rosiglitazone to ensure adequate brain exposure and avoid confounding due to insufficient CNS pharmacology.

Pediatric Neurodegeneration Dose Optimization

A validated physiologically based pharmacokinetic (PBPK) model for leriglitazone has been developed, incorporating CYP3A4 (24% contribution) and CYP2C8 (45% contribution) metabolism, enabling rational pediatric dose selection [3]. This model has been preliminarily verified with data from five pediatric patients, providing a translational framework for dose optimization studies in pediatric neurodegenerative disorders. Procurement of leriglitazone for pediatric-focused research is supported by this established PBPK infrastructure, reducing uncertainty in dose selection and exposure prediction.

Technical Documentation Hub

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